molecular formula C15H16F3NO2 B275840 (2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE

(2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE

Cat. No.: B275840
M. Wt: 299.29 g/mol
InChI Key: XCXZYNSKSIAKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE is a complex organic compound with the molecular formula C15H16F3NO2. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . Another method involves the trifluoromethylation of secondary amines using CF3SO2Na, which offers good functional group tolerance and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a furan ring and a trifluoromethyl group makes it particularly interesting for various applications.

Properties

Molecular Formula

C15H16F3NO2

Molecular Weight

299.29 g/mol

IUPAC Name

2-methoxy-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]ethanamine

InChI

InChI=1S/C15H16F3NO2/c1-20-8-7-19-10-13-5-6-14(21-13)11-3-2-4-12(9-11)15(16,17)18/h2-6,9,19H,7-8,10H2,1H3

InChI Key

XCXZYNSKSIAKAC-UHFFFAOYSA-N

SMILES

COCCNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

COCCNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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